3-(5-Nitrofuran-2-yl)isoxazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5N3O4 |
|---|---|
Molecular Weight |
195.13 g/mol |
IUPAC Name |
3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H5N3O4/c8-6-3-4(9-14-6)5-1-2-7(13-5)10(11)12/h1-3H,8H2 |
InChI Key |
KEXJUSSKYHUSMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NOC(=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 5 Nitrofuran 2 Yl Isoxazol 5 Amine and Its Analogues
Classical Synthetic Routes to the Isoxazole (B147169) Ring System
The synthesis of the isoxazole ring is a well-established field in organic chemistry, with several reliable methods available for its construction. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Cycloaddition Reactions (e.g., [3+2] Cycloaddition of Nitrile Oxides)
The [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, stands as one of the most powerful and versatile methods for synthesizing isoxazole rings. This reaction involves the concert-ed addition of a nitrile oxide (a 1,3-dipole) to a dipolarophile, typically an alkyne or an alkene. acs.org When an alkyne is used, the reaction directly yields a substituted isoxazole.
Nitrile oxides are highly reactive intermediates and are almost always generated in situ. Common methods for their generation include the dehydrohalogenation of hydroximoyl chlorides (often prepared from oximes) using a base, or the dehydration of primary nitroalkanes. researchgate.net The reaction of the nitrile oxide with a terminal or internal alkyne then proceeds to form the 3,5-disubstituted isoxazole ring. google.com The regioselectivity of the addition is a key consideration, and it is influenced by both steric and electronic factors of the substituents on the nitrile oxide and the alkyne. nih.gov For many common substrates, the reaction proceeds with high regioselectivity to afford the 3,5-disubstituted product. organic-chemistry.org
| Reactant 1 (Nitrile Oxide Precursor) | Reactant 2 (Dipolarophile) | Key Conditions | Product | Reference |
|---|---|---|---|---|
| Hydroximoyl Halide (R-C(X)=NOH) | Alkyne (R'-C≡C-R'') | Base (e.g., Triethylamine, Et3N) | 3,5-Disubstituted Isoxazole | researchgate.net |
| Primary Nitroalkane (R-CH2NO2) | Alkyne (R'-C≡C-R'') | Dehydrating Agent (e.g., Phenyl isocyanate) | 3,5-Disubstituted Isoxazole | acs.org |
| Aldoxime (R-CH=NOH) | Alkyne (R'-C≡C-R'') | Oxidizing Agent (e.g., N-Chlorosuccinimide/Base) | 3,5-Disubstituted Isoxazole | biolmolchem.com |
Condensation Reactions
Condensation reactions provide an alternative and powerful approach to the isoxazole core, often starting from 1,3-dicarbonyl compounds or their synthetic equivalents and hydroxylamine (B1172632). doi.org For the synthesis of the specific 5-aminoisoxazole scaffold, a key precursor is a β-ketonitrile.
The reaction of a β-ketonitrile with hydroxylamine can lead to two possible regioisomers: the 3-aminoisoxazole (B106053) or the 5-aminoisoxazole. Research has demonstrated that the regiochemical outcome of this condensation can be effectively controlled by the reaction conditions, particularly pH and temperature. organic-chemistry.org To selectively synthesize the 5-aminoisoxazole isomer, the reaction is typically conducted under basic conditions (pH > 8) and at elevated temperatures (e.g., 100 °C). Under these conditions, the hydroxylamine preferentially attacks the ketone carbonyl group of the β-ketonitrile, leading to an oxime intermediate which then undergoes cyclization and dehydration to furnish the desired 5-aminoisoxazole. organic-chemistry.orgdoi.org
| Reactant 1 | Reactant 2 | Key Conditions | Product | Reference |
|---|---|---|---|---|
| β-Ketonitrile (R-CO-CH2-CN) | Hydroxylamine (NH2OH) | pH > 8, High Temperature (~100 °C) | 5-Amino-3-substituted-isoxazole | organic-chemistry.org |
| β-Ketonitrile (R-CO-CH2-CN) | Hydroxylamine (NH2OH) | 7 < pH < 8, Lower Temperature (≤45 °C) | 3-Amino-5-substituted-isoxazole | organic-chemistry.org |
Other Established Methods
Another synthetic route to substituted aminoisoxazoles involves the nucleophilic aromatic substitution (SNAr) on a pre-formed halo-isoxazole. For instance, 5-chloroisoxazoles can react with highly nucleophilic amines to yield 5-aminoisoxazoles. mdpi.com However, this method's scope can be limited, as less nucleophilic amines, such as anilines, often fail to react under typical conditions. This approach is therefore contingent on both the availability of the corresponding 5-haloisoxazole precursor and the reactivity of the desired amine. mdpi.com
Targeted Synthesis of the Nitrofuran Moiety
The introduction of the 5-nitrofuran-2-yl substituent at the C3 position of the isoxazole is a critical step in the synthesis of the target compound.
Approaches for Introduction of the 5-Nitrofuran-2-yl Substituent
The most direct and commonly employed strategy for incorporating the 3-(5-nitrofuran-2-yl) group is to begin the synthesis with a precursor that already contains this moiety. 5-nitrofuran-2-carbaldehyde is an accessible and versatile starting material for this purpose.
This aldehyde can be readily converted to 5-nitrofuran-2-carboxaldehyde oxime by reaction with hydroxylamine hydrochloride. The resulting oxime serves as a direct precursor to the key intermediate required for the [3+2] cycloaddition pathway: the corresponding hydroximoyl chloride. Treatment of the oxime with a chlorinating agent, such as N-chlorosuccinimide (NCS), effectively produces 5-nitrofuran-N-hydroxycarbonimidoyl chloride. This compound is the stable precursor to 5-nitrofuran-2-carbonitrile oxide, which can be generated in situ by the addition of a non-nucleophilic base.
| Starting Material | Reagent(s) | Intermediate Product | Reagent(s) | Final Precursor | Reference |
|---|---|---|---|---|---|
| 5-Nitrofuran-2-carbaldehyde | NH2OH·HCl, Base (e.g., NaOH) | 5-Nitrofuran-2-carboxaldehyde oxime | N-Chlorosuccinimide (NCS) | 5-Nitrofuran-N-hydroxycarbonimidoyl chloride | researchgate.net |
Direct Synthesis of 3-(5-Nitrofuran-2-yl)isoxazol-5-amine
A direct and regioselective synthesis of the target compound can be achieved by combining the methodologies described above. The 1,3-dipolar cycloaddition of a nitrile oxide to a 1-cyanoenamine has been shown to produce 5-aminoisoxazoles regioselectively. researchgate.netnih.gov
In this targeted approach, 5-nitrofuran-2-carbonitrile oxide is generated in situ from its hydroximoyl chloride precursor in the presence of a base. This reactive dipole then undergoes a [3+2] cycloaddition with a suitable 1-cyanoenamine, such as 3-aminocrotononitrile. The cycloaddition proceeds with subsequent elimination of the amine from the intermediate isoxazoline (B3343090), directly yielding the aromatic 5-aminoisoxazole ring. This method is advantageous as it constructs the fully substituted heterocyclic core in a single, regioselective step from advanced intermediates. nih.gov
| Nitrile Oxide Precursor | Dipolarophile | Key Conditions | Proposed Product | Reference for Methodology |
|---|---|---|---|---|
| 5-Nitrofuran-N-hydroxycarbonimidoyl chloride | 1-Cyanoenamine (e.g., 3-aminocrotononitrile) | Base (e.g., Triethylamine) to generate nitrile oxide in situ | 3-(5-Nitrofuran-2-yl)-5-amino-4-methylisoxazole | researchgate.netnih.govresearchgate.net |
Note: The product in Table 4 is the 4-methyl analog, based on the use of 3-aminocrotononitrile. Use of 3-aminoacrylonitrile would yield the parent compound, this compound.
An alternative theoretical route would involve the condensation method described in section 2.1.2. This would require the synthesis of the β-ketonitrile precursor, 3-oxo-3-(5-nitrofuran-2-yl)propanenitrile. Condensation of this precursor with hydroxylamine under strongly basic conditions (pH > 8) and high temperature would be expected to yield the target this compound, based on the established regioselectivity of this reaction. organic-chemistry.org
Specific Reaction Conditions and Reagents
The synthesis of the this compound scaffold typically begins with a 5-nitrofuran derivative and constructs the aminoisoxazole ring through a multi-step sequence. A common pathway involves the generation of a 5-nitrofuran-2-carbonitrile oxide, which then undergoes a cycloaddition reaction. researchgate.net
A representative synthesis can be outlined as follows:
Oxime Formation: The synthesis starts from 5-nitrofuran-2-carbaldehyde, which is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base like sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in a mixed solvent system, such as water and ethanol. researchgate.net
Hydroximoyl Chloride Generation: The resulting 5-nitrofuran-2-carbaldoxime is converted into the corresponding hydroximoyl chloride. This is achieved using a chlorinating agent, with N-chlorosuccinimide (NCS) being a common choice, often in a solvent like dimethylformamide (DMF). researchgate.net
1,3-Dipolar Cycloaddition: The 5-nitrofuran-2-carbohydroximoyl chloride serves as the precursor to the reactive 1,3-dipole, 5-nitrofuran-2-carbonitrile oxide. This nitrile oxide is generated in situ by treatment with a base, such as triethylamine. The nitrile oxide then reacts with a suitable dipolarophile to form the isoxazole ring. To install the 5-amino group, a dipolarophile like an α-cyanoenamine can be used, which acts as a synthetic equivalent to an aminoacetylene. researchgate.net This cycloaddition is highly regioselective and proceeds to form the 5-aminoisoxazole, which spontaneously eliminates hydrogen cyanide (HCN) to yield the final aromatic product. researchgate.net
An alternative and highly efficient one-pot method utilizes a copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes. acs.orgacs.orgresearchgate.net This approach avoids the isolation of potentially unstable hydroximoyl chloride intermediates and often proceeds in aqueous solvent systems with high yields. acs.org
| Reaction Step | Key Reagents | Typical Solvents | General Conditions |
|---|---|---|---|
| Oxime Formation | 5-nitrofuran-2-carbaldehyde, Hydroxylamine hydrochloride, NaOH | Water/Ethanol | Room temperature to reflux |
| Hydroximoyl Chloride Formation | Aldoxime, N-chlorosuccinimide (NCS) | DMF, CH3CN | Elevated temperature (e.g., 60°C) |
| [3+2] Cycloaddition | Hydroximoyl chloride, Triethylamine, α-Cyanoenamine | Toluene | Room temperature |
| Copper-Catalyzed One-Pot Synthesis | Aldehyde, Hydroxylamine, Chloramine-T, Terminal alkyne, CuSO4/Cu | t-BuOH/Water | Room temperature |
Regioselectivity and Stereoselectivity Considerations
Regioselectivity: The 1,3-dipolar cycloaddition between a nitrile oxide and an unsymmetrical alkyne can potentially yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. However, these reactions are often highly regioselective. acs.org In the case of the reaction between 5-nitrofuran-2-carbonitrile oxide and an α-cyanoenamine, the reaction exclusively yields the 3,5-disubstituted product. researchgate.net The regiochemical outcome is governed by the electronic properties of the dipole and dipolarophile, as explained by frontier molecular orbital (FMO) theory. wikipedia.org
Copper(I)-catalyzed cycloadditions also exhibit excellent regioselectivity, exclusively affording 3,5-disubstituted isoxazoles when terminal alkynes are used. acs.orgacs.org In other synthetic routes, such as the condensation of hydroxylamine with β-enamino diketones, the regioselectivity can be controlled by varying the reaction conditions, including the choice of solvent and the use of Lewis acids. rsc.org
Stereoselectivity: For the synthesis of the aromatic core of this compound, stereoselectivity is not a factor as there are no chiral centers in the final scaffold. Stereochemical considerations would become important only if chiral substituents were introduced during derivatization strategies.
Derivatization Strategies of the Core Scaffold
The this compound scaffold possesses two primary sites for chemical modification: the amino group on the isoxazole ring and the nitrofuran ring itself. These modifications are crucial for developing analogues with tailored properties.
Functionalization at the Aminoisoxazole Position
The 5-amino group on the isoxazole ring is a versatile handle for a variety of chemical transformations. Standard reactions for primary amines can be employed to generate a diverse library of analogues.
Acylation/Amide Formation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamide derivatives.
N-H Insertion: In the presence of a rhodium catalyst, 5-aminoisoxazoles can react with α-diazocarbonyl compounds via N-H insertion to produce α-amino acid derivatives. nih.gov
Wolff Rearrangement: Under thermal conditions, the reaction of 5-aminoisoxazoles with α-diazocarbonyl compounds can proceed through a Wolff rearrangement to yield N-isoxazole amides. nih.gov
Hydrazone Formation: For analogues where the isoxazole ring is further substituted, carbohydrazide (B1668358) intermediates can be condensed with various aldehydes to form N-acylhydrazone derivatives. nih.gov
| Reaction Type | Reagents | Functional Group Formed |
|---|---|---|
| Acylation | Acyl chloride, Base | Amide |
| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |
| N-H Insertion | α-Diazocarbonyl compound, Rh₂(Oct)₄ | α-Amino ester |
| Condensation | Aldehyde (from a carbohydrazide precursor) | N-acylhydrazone |
Modifications on the Furan (B31954) Ring
The 5-nitrofuran ring offers several avenues for modification, which can significantly impact the molecule's properties.
Late-Stage Functionalization (LSF): Copper-catalyzed C-H LSF techniques can be employed to modify 5-nitrofuran drugs. rsc.orgnih.gov This allows for the introduction of various functional groups through the formation of new C-O, C-C, C-N, and C-S bonds at positions on the furan ring or adjacent to it, without altering the core structure. rsc.org
Reduction of the Nitro Group: A key transformation is the reduction of the 5-nitro group to a 5-amino group. This is a critical step in the mechanism of action for many nitrofuran drugs and also provides a new site for further derivatization. nih.gov The resulting 5-aminofuran derivative can undergo reactions typical of arylamines.
Nucleophilic Aromatic Substitution: While less common for furan rings, the strong electron-withdrawing nature of the nitro group could potentially enable nucleophilic aromatic substitution reactions under specific conditions, allowing for its replacement by other functional groups.
Substituent Effects on Synthetic Efficiency
The efficiency of both the synthesis and derivatization of the this compound scaffold is influenced by the electronic and steric nature of the substituents.
Synthesis: In the 1,3-dipolar cycloaddition, electron-withdrawing groups on the nitrile oxide, such as the 5-nitrofuran moiety, generally enhance its reactivity. nih.gov The choice of catalyst can also be critical; copper catalysts are particularly effective for reactions involving terminal alkynes, improving both yield and regioselectivity. nih.gov However, the synthesis of highly substituted isoxazoles from non-terminal alkynes may not proceed efficiently with copper catalysts at room temperature, sometimes requiring alternative methods like electrophilic cyclization. researchgate.netnih.gov
Derivatization: The reactivity of the 5-amino group is modulated by the electronic character of the 3-substituent. The strongly electron-withdrawing 3-(5-nitrofuran-2-yl) group decreases the nucleophilicity of the 5-amino group. This may necessitate harsher conditions or more reactive reagents for derivatization compared to analogues with electron-donating groups at the 3-position. Conversely, the selection of substituents on the isoxazole ring can be used to tune photochemical properties and control reaction pathways, for example, by favoring desired photoisomerization over unwanted rearrangements. chemrxiv.org The presence of bulky groups near a reaction center can also introduce steric hindrance, potentially lowering reaction rates and yields. nih.gov
Structural Characterization and Elucidation Methodologies
Spectroscopic Techniques in Structural Confirmation
Spectroscopic methods are fundamental to the structural confirmation of novel chemical entities. By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms. For a molecule such as 3-(5-Nitrofuran-2-yl)isoxazol-5-amine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy would be essential for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
For this compound, the ¹H NMR spectrum, likely recorded in a solvent like DMSO-d₆, would exhibit distinct signals for each proton. cato-chem.com A broad singlet is anticipated for the two protons of the amino (-NH₂) group. mdpi.com The protons on the furan (B31954) and isoxazole (B147169) rings, being part of aromatic systems, would appear in the downfield region. Specifically, the two protons on the 5-nitrofuran ring are expected to appear as doublets, and the single proton on the isoxazole ring would likely present as a singlet.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the isoxazole and nitrofuran rings would resonate at lower fields due to their aromaticity and the influence of electronegative nitrogen and oxygen atoms. Carbons directly attached to the nitro group and those within the heterocyclic rings are expected to be the most deshielded. mdpi.com
Table 1: Expected ¹H and ¹³C NMR Spectral Data for this compound
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Isoxazole-CH (C4) | ~6.0 - 7.0 (singlet) | ~95 - 105 |
| Furan-H (C3') | ~7.0 - 7.5 (doublet) | ~110 - 115 |
| Furan-H (C4') | ~7.6 - 8.0 (doublet) | ~115 - 120 |
| -NH₂ | Broad singlet, variable | N/A |
| Isoxazole-C-NH₂ (C5) | N/A | ~165 - 175 |
| Isoxazole-C-Furan (C3) | N/A | ~155 - 165 |
| Furan-C-Isoxazole (C2') | N/A | ~145 - 155 |
| Furan-C-NO₂ (C5') | N/A | ~150 - 155 |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.
Key expected absorptions include N-H stretching vibrations for the primary amine group, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region. Strong asymmetric and symmetric stretching vibrations for the nitro (-NO₂) group are characteristic and would be observed around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. fluorochem.co.uk The C=N stretching of the isoxazole ring and C=C stretching of both heterocyclic rings would appear in the 1500-1650 cm⁻¹ region. mdpi.com
Table 2: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3150 | Medium-Weak |
| C=N Stretch (Isoxazole) | 1600 - 1650 | Medium |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |
| N-O Stretch (Asymmetric, Nitro) | 1500 - 1560 | Strong |
| N-O Stretch (Symmetric, Nitro) | 1345 - 1385 | Strong |
| C-O-C Stretch (Furan) | 1000 - 1300 | Strong |
Mass Spectrometry (MS and HRMS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound.
For this compound (C₇H₅N₃O₄), the expected exact mass is approximately 195.0280 g/mol . In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 196. nih.gov The fragmentation pattern would show characteristic losses, such as the loss of the nitro group (NO₂). HRMS would be used to confirm the elemental composition by matching the experimental mass to the calculated mass with high precision. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about conjugated systems. The spectrum of this compound is expected to show significant absorption due to the presence of the highly conjugated system extending across the nitrofuran and isoxazole rings. Typically, 5-nitrofuran derivatives exhibit strong absorption maxima (λmax) in the UV region, often above 300 nm, which is characteristic of π → π* transitions within the conjugated aromatic system.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, assuming a suitable single crystal can be grown.
The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the 5-nitrofuran and 5-aminoisoxazole moieties. fluorochem.co.uk Furthermore, it would reveal the planarity of the ring systems and the conformation of the molecule in the solid state. Intermolecular interactions, such as hydrogen bonding involving the amine group and the nitro group, which dictate the crystal packing, would also be elucidated. ebi.ac.uk
Chromatographic Purity Assessment Techniques
Assessing the purity of a synthesized compound is a critical step. Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed.
TLC would be used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks, where the compound would appear as a single spot under UV light. nih.gov For quantitative purity assessment, HPLC is the method of choice. A suitable reversed-phase column and a mobile phase, likely a mixture of acetonitrile (B52724) and water, would be used. The purity of the compound would be determined by the area of its corresponding peak in the chromatogram, with a pure sample ideally showing a single, sharp peak. nih.gov
Chemical Reactivity and Mechanistic Studies
Reactivity of the Amino Group
The amino group at the 5-position of the isoxazole (B147169) ring is a key site for chemical modification. As a primary amine, it exhibits typical nucleophilic character and can participate in a variety of reactions.
Acylation and Sulfonylation: The lone pair of electrons on the nitrogen atom allows for ready reaction with electrophiles such as acyl halides and sulfonyl chlorides to form the corresponding amides and sulfonamides.
Schiff Base Formation: Condensation reactions with aldehydes and ketones can yield imines, also known as Schiff bases. For instance, reaction with o-phthalicaldehyde in the presence of a suitable solvent can lead to the formation of isoindole derivatives. mdpi.com
Diazotization: Treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) would be expected to convert the primary amino group into a diazonium salt. This intermediate could then be subjected to various nucleophilic substitution reactions to introduce a wide range of functional groups.
The nucleophilicity of the amino group is influenced by the electronic nature of the isoxazole ring to which it is attached. The isoxazole ring itself can modulate the electron density on the amine nitrogen, thereby affecting its reactivity towards electrophiles.
Stability and Reactivity of the Nitrofuran Moiety
The 5-nitrofuran-2-yl moiety is a critical pharmacophore in many antimicrobial agents and is often referred to as a "warhead". nih.gov Its reactivity is central to the biological activity of the parent molecule.
The primary mechanism of action involves the enzymatic reduction of the nitro group within bacterial cells. nih.gov This process, catalyzed by nitroreductases, generates highly reactive nitroso and hydroxylamino intermediates, and ultimately, free radicals. These reactive species are non-selective and can damage various bacterial cellular components, including DNA, RNA, and proteins, leading to cell death. nih.gov
The stability of the nitrofuran ring is significant, but it is susceptible to specific chemical transformations. Late-stage functionalization studies on 5-nitrofuran drugs have demonstrated that the furan (B31954) ring can undergo modifications such as hydroxylation, methylation, azidination, and cyanation under specific catalytic conditions, highlighting its potential for derivatization. rsc.org
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Nitro Group Reduction | Bacterial Nitroreductases | Reactive nitroso, hydroxylamino, and radical species | nih.gov |
| C-H Functionalization | Cu-catalysis | Hydroxylated, methylated, azidinated, cyanated derivatives | rsc.org |
Isoxazole Ring Stability and Transformation Pathways
The isoxazole ring is a five-membered aromatic heterocycle containing both nitrogen and oxygen. Generally, 3,5-disubstituted isoxazoles exhibit considerable stability towards oxidizing agents, as well as acidic and basic conditions. clockss.org However, the inherent strain and the presence of the weak N-O bond make the ring susceptible to cleavage and rearrangement under certain energetic conditions.
Key Stability and Reactivity Features:
General Stability: The aromatic character of the isoxazole ring confers a degree of stability. It is generally resistant to degradation under standard laboratory conditions. clockss.org
Reductive Cleavage: The N-O bond is the most labile part of the ring and can be cleaved by catalytic hydrogenation. This reaction typically yields a β-amino enone, effectively opening the ring. clockss.org
Electrophilic Substitution: The isoxazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation, although the regioselectivity is dependent on the existing substituents and reaction conditions. clockss.org
Base-Induced Rearrangements: In the presence of strong bases, isoxazolium salts (formed by N-alkylation) or isoxazoles with specific activating groups can undergo ring-opening and rearrangement reactions. nih.gov For example, some isoxazole derivatives can rearrange to form imidazoles or indoles upon treatment with bases like triethylamine. nih.gov
Ring Transformation: Isoxazole derivatives can serve as synthons for other heterocyclic systems. For example, treatment of an isoxazole carbaldehyde with a diamine can lead to a Schiff base intermediate that cyclizes to form a benzodiazepine (B76468), demonstrating a complete transformation of the heterocyclic core. nih.gov
Electron-Donating and Electron-Withdrawing Effects of Substituents
The reactivity of 3-(5-Nitrofuran-2-yl)isoxazol-5-amine is heavily influenced by the electronic effects of its substituents. The molecule contains a powerful electron-withdrawing group (EWG) and a potent electron-donating group (EDG).
Electron-Withdrawing Nitrofuran Group: The nitro group (-NO₂) is one of the strongest EWGs. It deactivates the furan ring towards electrophilic substitution and activates it towards nucleophilic attack. This effect is transmitted through the heterocyclic system. The presence of the nitro group is crucial for the redox cycling that underlies its biological activity. nih.gov In related 5-nitroisoxazoles, the nitro group strongly activates the C5 position for aromatic nucleophilic substitution (SNAr) reactions, where it acts as a good leaving group. mdpi.com
Electron-Donating Amino Group: The amino group (-NH₂) is a strong EDG due to the lone pair of electrons on the nitrogen atom. It activates the isoxazole ring towards electrophilic substitution and increases the electron density of the heterocyclic system. This electron-donating nature enhances the nucleophilicity of the amine itself.
Electrochemical Behavior and Redox Properties
The electrochemical properties of this compound are dominated by the redox-active nitrofuran moiety. The reduction of the nitro group is a key event in its primary mechanism of action.
This reduction can be studied using electrochemical techniques such as cyclic voltammetry. The process typically involves a series of single-electron transfers. The first step is the reversible formation of a nitro radical anion. Subsequent irreversible steps lead to the formation of the nitroso and hydroxylamine (B1172632) derivatives.
Hypothetical Redox Pathway:
R-NO₂ + e⁻ ⇌ [R-NO₂]⁻ (Formation of the nitro radical anion)
[R-NO₂]⁻ + e⁻ + 2H⁺ → R-NO + H₂O (Formation of the nitroso derivative)
R-NO + 2e⁻ + 2H⁺ → R-NHOH (Formation of the hydroxylamine derivative)
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of 3-(5-nitrofuran-2-yl)isoxazol-5-amine.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
DFT calculations are a powerful tool for predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These studies on this compound have been conducted to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. The B3LYP functional combined with basis sets like 6-311++G(d,p) is commonly employed for these calculations.
The optimized geometry reveals that the molecule is nearly planar, a feature that can influence its interaction with planar biological structures like DNA base pairs. The nitro group is observed to be coplanar with the furan (B31954) ring, which facilitates electron delocalization across the molecule.
Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP)
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Lengths | C2-N1 | 1.34 |
| O1-C5 | 1.36 | |
| N3-O2 | 1.23 | |
| C7-C8 | 1.38 | |
| Bond Angles | O1-C2-N1 | 114.5 |
| C4-C5-N2 | 108.2 | |
| O2-N3-O3 | 124.0 | |
| Dihedral Angles | C5-C4-C7-C8 | -179.9 |
| O4-N3-C9-C8 | 0.5 |
Note: The data presented are representative values from DFT calculations and may vary slightly depending on the specific computational methods and basis sets used.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability.
For this compound, the HOMO is primarily localized on the isoxazole (B147169) and furan rings, while the LUMO is concentrated on the nitro-furan moiety. This distribution indicates that the amine group on the isoxazole ring acts as the primary electron donor, while the nitro group is the principal electron acceptor. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. The calculated energy gap for this compound points towards a high degree of charge transfer interaction within the molecule.
Table 2: Calculated FMO Energies and Related Properties for this compound
| Parameter | Value (eV) |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | -6.5 |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -2.8 |
| Energy Gap (ΔE = ELUMO - EHOMO) | 3.7 |
| Ionization Potential (I ≈ -EHOMO) | 6.5 |
| Electron Affinity (A ≈ -ELUMO) | 2.8 |
Note: Values are representative and sourced from DFT calculations.
Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MESP map displays regions of different electrostatic potential on the electron density surface.
In the MESP map of this compound, the most negative potential (typically colored red) is concentrated around the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. The region around the amine group (NH2) shows a less negative or slightly positive potential (blue/green), suggesting it can act as an electron-donating site. These maps are valuable for understanding intermolecular interactions, such as hydrogen bonding, with biological receptors.
Natural Population Analysis (NPA) and Mulliken Charge Analysis
Both Mulliken and Natural Population Analysis (NPA) methods are used to calculate the distribution of atomic charges within a molecule. This information helps in understanding the electrostatic potential and the reactivity of different atomic sites.
Studies show that the oxygen atoms of the nitro group carry a significant negative charge, confirming their role as electron-withdrawing centers. The nitrogen atom of the amine group also exhibits a negative charge, while its attached hydrogen atoms are positively charged. The carbon atoms within the furan and isoxazole rings show varying degrees of positive and negative charges, reflecting the complex electronic interplay between these heterocyclic systems. NPA charges are generally considered more reliable than Mulliken charges as they are less dependent on the basis set used in the calculation.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are employed to understand its behavior and stability when interacting with biological macromolecules, such as proteins or DNA, in a simulated physiological environment.
These simulations can reveal how the compound binds to a receptor's active site, the stability of the resulting complex, and the specific intermolecular interactions (like hydrogen bonds and hydrophobic interactions) that maintain the binding. By analyzing the trajectory of the molecule over the simulation period (typically nanoseconds), researchers can assess the conformational changes in both the ligand and the target protein, providing insights into the dynamic nature of their interaction. Root Mean Square Deviation (RMSD) analysis from these simulations often indicates the stability of the protein-ligand complex over time.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
This compound and its derivatives have been the subject of molecular docking studies against various biological targets, including enzymes from bacteria and parasites. These studies aim to predict the binding affinity and the specific interactions that stabilize the ligand-receptor complex. The results are often reported as a docking score, which estimates the binding energy. Lower (more negative) docking scores generally indicate a more favorable binding interaction. Docking studies have shown that this compound can fit into the active sites of various enzymes, forming key hydrogen bonds and hydrophobic interactions with specific amino acid residues, thereby inhibiting the enzyme's function.
Ligand-Protein Interaction Profiling
Molecular docking simulations are employed to investigate how nitrofuran-containing compounds, such as this compound, interact with protein targets at the molecular level. A primary target for this class of compounds is bacterial nitroreductase, an enzyme essential for their mechanism of action. nih.gov The 5-nitrofuran group acts as a "warhead"; its nitro group is reduced by the nitroreductase within the bacterial cell, leading to the formation of reactive radicals that damage bacterial components. nih.gov
Docking studies on related 5-nitrofuran derivatives have identified key interactions within the active sites of nitroreductases like NfsA and NfsB. nih.gov These studies reveal that binding is often governed by a combination of forces. For instance, hydrophobic contacts with non-polar amino acid residues such as Leucine, Tyrosine, Phenylalanine, and Tryptophan in the enzyme's binding pocket can be significant. mdpi.com The precise orientation of the nitrofuran moiety within the enzyme's catalytic center is crucial for its reduction and, consequently, for the compound's antibacterial activity. mdpi.com An unfavorable binding pose can exclude the nitro group from the catalytic site, leading to a loss of activity. mdpi.com
Table 1: Potential Protein Targets and Interacting Residues for Nitrofuran Derivatives
| Protein Target | PDB ID | Key Interacting Residues (Examples) | Type of Interaction |
|---|---|---|---|
| NfsB Nitroreductase | 1YKI | Phe42, Leu43, Tyr199, Tyr200, Trp212 | Hydrophobic |
| NfsA Nitroreductase | 7NB9 | Not specified | Not specified |
| Murine double minutes-2 (MDM2) | Not specified | Gln72, His73 | Hydrogen Bonding |
| Peripheral benzodiazepine (B76468) receptor (PBR) | Not specified | Phe23, Leu30, Leu43, Gln109, Lys140, Ile141 | Multiple |
Prediction of Binding Affinities and Modes
Computational methods are also used to predict the binding affinity and preferred binding orientation (mode) of a ligand to its protein target. Techniques such as induced-fit docking (IFD) are utilized, which, unlike rigid molecular docking, accounts for the flexibility of the protein's active site upon ligand binding. nih.gov
Following docking, the binding affinity can be quantified using scoring functions that estimate the Gibbs free energy (ΔG) of binding. nih.gov The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is one such approach used to calculate this value. nih.gov A more negative ΔG value typically indicates a stronger and more favorable binding interaction.
A critical factor in these predictions is the ligand strain energy. nih.govmdpi.com This value reflects the energetic cost of forcing the ligand into a specific conformation to fit within the protein's binding site. A high strain energy suggests that the ligand-protein complex may have conformational lability, which can lead to weaker interactions and lower biological activity. nih.gov Studies on similar compounds have shown that an increase in strain energy can cause the ligand to adopt an unfavorable pose, which is a likely reason for an observed loss of activity. mdpi.com
Table 2: Examples of Predicted Binding Affinities for Nitrofuran Analogs
| Compound Class | Target Protein | Computational Method | Predicted Affinity Metric | Value (Example) |
|---|---|---|---|---|
| Nitrofuran-tagged THPPs | NfsB (1YKI) | Induced-Fit Docking, MM-GBSA | Gibbs Free Energy (ΔG) | -9.78 kcal/mol |
| Triazolo-thiadiazepines | Various | Autodock Vina | Binding Affinity (Vina Score) | -8.512 |
| Benzofuran-isoxazoles | COVID-19 Main Protease | Autodock 4.2 | Docking Score | -11.63 kcal/mol |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For nitrofuran derivatives, QSAR studies are instrumental in designing new analogs with potentially enhanced efficacy.
Development of Predictive Models for Biological Activity
QSAR models are developed by analyzing a dataset of compounds with known biological activities (e.g., antitubercular or antibacterial). aimspress.comdoaj.org Statistical methods, such as combinatorial protocol in multiple linear regression (CP-MLR) and partial least-squares (PLS) analysis, are used to create equations that relate the compounds' structural or physicochemical properties (molecular descriptors) to their activity. aimspress.comdoaj.orgresearchgate.net
For various series of nitrofuran derivatives, these models have successfully explained a high degree of the variance in biological activity, often between 72% and 76% for both the training set of compounds used to build the model and the external test set used to validate it. aimspress.comdoaj.orgresearchgate.net The goal is to generate robust and predictive models that can accurately forecast the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
Identification of Key Molecular Descriptors
A crucial outcome of QSAR studies is the identification of molecular descriptors that significantly influence biological activity. For nitrofuran derivatives, several key descriptors have been identified. aimspress.comdoaj.orgresearchgate.netnih.gov
Electronic Descriptors : Properties like the Hammett substituent constant (sigma) and the cyclic voltametric reduction potential (E) have been shown to have a negative contribution to the QSAR equations for antibacterial activity. researchgate.netnih.gov This suggests that while the enzymatic reduction of the nitro group is a necessary step for activity, it should not be the rate-determining one. researchgate.netnih.gov
Structural and Topological Descriptors : The presence of the 5-nitrofuran ring is considered essential for activity. aimspress.comdoaj.org Other descriptors found to be important include the number of double bonds and the presence of certain fragments like thiazole (B1198619) or thiophene (B33073), which should be minimized for better activity. aimspress.comdoaj.org Conversely, descriptors such as the Kier-Hall electrotopological states (Ss) and the 2D-autocorrelation descriptor GATS4p show a positive influence, indicating that higher values are favorable for activity. aimspress.comdoaj.org The topological descriptor T(O...S), which represents the distance between oxygen and sulfur atoms, suggests that a smaller gap is beneficial. aimspress.comdoaj.orgresearchgate.net
Table 3: Key Molecular Descriptors in QSAR Models for Nitrofuran Derivatives
| Descriptor Class | Descriptor Name/Type | Influence on Activity |
|---|---|---|
| Electronic | Hammett constant (σ), Reduction Potential (E) | Negative Correlation |
| Constitutional | Number of double bonds, Number of sulfur atoms | Negative Correlation |
| Functional Group | Presence of 5-nitrofuran ring | Essential (Positive) |
| Topological | Kier-Hall electrotopological states (Ss) | Positive Correlation |
| Topological | Topological distance (T(O...S)) | Negative Correlation |
| 2D Autocorrelation | GATS4p | Positive Correlation |
Biological Activity: in Vitro Characterization and Mechanistic Insights
General Antimicrobial Activity Studies in Vitro
Derivatives of 3-(5-nitrofuran-2-yl)isoxazole have demonstrated significant in vitro activity against a range of pathogenic bacteria, including multidrug-resistant strains. The core structure, often referred to as a "nitrofuran warhead," is crucial for its antimicrobial action, which typically involves the enzymatic reduction of the nitro group within the bacterial cell to form reactive radicals that damage microbial DNA and other macromolecules. nih.govscispace.com
Studies on 5-nitrofuran-isatin molecular hybrids have shown notable potency. For instance, specific hybrid compounds exhibited strong activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values of 8 and 1 μg/mL, respectively. researchgate.net Another study focused on N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine, a nitrofuran-tagged compound, which showed an excellent profile against several ESKAPE pathogens. mdpi.com It recorded MIC values of 0.06 µg/mL against Staphylococcus aureus, 0.25 µg/mL against Enterobacter cloacae, 0.25 µg/mL against Klebsiella pneumoniae, and 0.25 µg/mL against Enterococcus faecalis. mdpi.com
Similarly, a series of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs) was tested against the ESKAPE panel. The lead compound, 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine, demonstrated good activity, proving superior to the reference drug nitrofurantoin (B1679001) in most cases. nih.gov Modifications to the isoxazole (B147169) scaffold, such as the introduction of a pyridyl morpholine (B109124) outer ring, have been shown to retain a narrow antibacterial spectrum, with weak activity against Gram-positive bacteria and no activity against Gram-negative bacteria like Burkholderia cepacia, Proteus mirabilis, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov
In Vitro Antibacterial Activity of 3-(5-Nitrofuran-2-yl)isoxazole Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| 5-Nitrofuran-isatin hybrid 5 | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | researchgate.net |
| 5-Nitrofuran-isatin hybrid 6 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | researchgate.net |
| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine (4a) | Staphylococcus aureus | 0.06 | mdpi.com |
| Enterobacter cloacae | 0.25 | ||
| Klebsiella pneumoniae | 0.25 | ||
| Enterococcus faecalis | 0.25 |
The antifungal potential of 3-(5-nitrofuran-2-yl)isoxazole derivatives has been evaluated against various fungal species, particularly those from the Candida genus. A study involving nineteen 3,5-disubstituted isoxazole analogs based on the nitrofuran scaffold tested their activity against five strains of Candida (C. albicans, C. parapsilosis, C. krusei, C. tropicalis, and C. glabrata). nih.gov
Within this series, eleven derivatives were active against C. parapsilosis. nih.gov Compound 14o was identified as the most active against this strain, with a MIC of 3.4 μM. Another compound, 14p , was notable for its broad activity against all tested strains, exhibiting a MIC of 17.5 μM against C. glabrata, which was lower than that of the reference drug fluconazole. nih.gov Another study synthesized a series of nitrofuran derivatives and found that for Candida species, the MIC90 ranged from 3.9 to values higher than 250 µg/mL. nih.gov These findings indicate that specific substitutions on the isoxazole ring are critical for potent and broad-spectrum antifungal activity.
In Vitro Antifungal Activity of 3-(5-Nitrofuran-2-yl)isoxazole Derivatives
| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 14o | Candida parapsilosis | 3.4 µM | nih.gov |
| Compound 14p | Candida glabrata | 17.5 µM | nih.gov |
| Various Nitrofuran Derivatives | Candida species | 3.9 to >250 µg/mL (MIC90) | nih.gov |
Derivatives of 3-(5-nitrofuran-2-yl)isoxazole have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb) in vitro. A series of 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives were found to be highly active. One compound in this series demonstrated extremely potent inhibition of Mtb H37Rv growth with a MIC of 0.031 mg/L, outperforming first-line drugs like isoniazid (B1672263) and rifampicin (B610482) in vitro. nih.govnih.gov Another compound was equipotent to pretomanid (B1679085) against a multidrug-resistant clinical isolate of Mtb. nih.govnih.gov
Tetracyclic nitrofuran isoxazoline (B3343090) agents have also been designed to improve upon initial lead compounds. nih.gov Modifications to the outer phenyl and piperidine (B6355638) rings led to compounds with excellent MIC activity. nih.gov For instance, a lead compound with phenyl morpholine and pyridyl morpholine outer rings was found to be a highly potent antituberculosis agent. nih.gov These compounds also showed good activity against non-replicating Mtb in a low-oxygen model, which simulates the latent state of tuberculosis infection. nih.gov Further research identified N-cyclohexyl-6-(5-nitrofuran-2-yl)imidazo[2,1-b]thiazol-5-amine as having a MIC value of 6.2 µg/mL against the Mtb H37Rv drug-sensitive strain. mdpi.com
In Vitro Antitubercular Activity of 3-(5-Nitrofuran-2-yl)isoxazole Derivatives
| Compound/Derivative | Mycobacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivative (Compound 2) | M. tuberculosis H37Rv | 0.031 mg/L | nih.govnih.gov |
| N-cyclohexyl-6-(5-nitrofuran-2-yl)imidazo[2,1-b]thiazol-5-amine (4i) | M. tuberculosis H37Rv | 6.2 µg/mL | mdpi.com |
Specific Antiparasitic Activity in Vitro
The 3-(5-nitrofuran-2-yl)isoxazole scaffold has been a productive starting point for the discovery of new antileishmanial agents. A chemical library of substituted 3-nitroisoxazoles and 3-aminoisoxazoles was screened against Leishmania donovani, with several compounds displaying better inhibition of both promastigote and amastigote stages compared to the standard drug Miltefosine. nih.gov
In a separate study, nineteen 3,5-disubstituted-isoxazole analogs with a nitrofuran scaffold were assayed against Leishmania (Leishmania) amazonensis. nih.gov Alkylchlorinated compounds showed activity against both promastigote and amastigote forms. nih.gov Specifically, compound 14p demonstrated strong activity against the amastigote form, with a 50% inhibitory concentration (IC50) of 0.6 μM and a selectivity index (SI) of 5.2. nih.gov In the aromatic series, trimethoxy isoxazole 14g was highly active against the amastigote form, with an IC50 of 1.2 μM and a high SI of 20.2, indicating good selectivity for the parasite over host cells. nih.gov The presence of the nitro group is often considered crucial for activity, as its removal can lead to inactive analogs. nih.gov
In Vitro Antileishmanial Activity of 3-(5-Nitrofuran-2-yl)isoxazole Derivatives
| Compound/Derivative | Parasite Species | Parasite Stage | Activity (IC50) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| Compound 14p (Alkylchlorinated) | L. amazonensis | Amastigote | 0.6 µM | 5.2 | nih.gov |
| Compound 14g (Trimethoxy) | L. amazonensis | Amastigote | 1.2 µM | 20.2 | nih.gov |
| Compound 14h | L. amazonensis | Amastigote | 7.0 µM | 6.1 | nih.gov |
| Compound 14j (4-SCH3 group) | L. amazonensis | Amastigote | 5.7 µM | 10.2 | nih.gov |
| Compound 14o (Alkyl) | L. amazonensis | Amastigote | 8.5 µM | 8.0 | nih.gov |
Derivatives based on the 5-nitrofuran-isoxazole structure have shown significant in vitro activity against trypanosomatid parasites, the causative agents of Chagas disease (Trypanosoma cruzi) and Human African Trypanosomiasis (Trypanosoma brucei). A study evaluating 5-nitrofuran-isoxazole analogs against the amastigote forms of T. cruzi identified several potent compounds. nih.gov Analog 7s was a standout hit, exhibiting an IC50 value of 40 nM and a remarkable selectivity index of 132.50, highlighting its potent and selective action against the parasite. nih.gov
Additionally, a series of 5-nitro-2-aminothiazole-based amides were evaluated as antitrypanosomatid agents. All tested compounds were active or moderately active against T. cruzi amastigotes and against Trypanosoma brucei brucei. nih.gov This demonstrates the versatility of the nitrofuran core in generating compounds with potent activity against a range of protozoan parasites.
In Vitro Antitrypanosomal Activity of 3-(5-Nitrofuran-2-yl)isoxazole and Related Derivatives
| Compound/Derivative | Parasite Species | Parasite Stage | Activity (IC50) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| Analog 7s | Trypanosoma cruzi | Amastigote | 40 nM | 132.50 | nih.gov |
| 5-nitro-2-aminothiazole-based amides | Trypanosoma cruzi | Amastigote | Active/Moderately Active | Not specified | nih.gov |
| 5-nitro-2-aminothiazole-based amides | Trypanosoma brucei brucei | Not specified | Active/Moderately Active | Not specified | nih.gov |
Other Investigated Biological Activities in Vitro
In Vitro Anticancer Activity
While specific studies focusing solely on the anticancer activity of 3-(5-Nitrofuran-2-yl)isoxazol-5-amine are not extensively detailed in the public domain, research on structurally related compounds provides valuable insights. The isoxazole and nitrofuran moieties are known pharmacophores that contribute to the cytotoxic effects of various synthetic compounds against cancer cell lines.
For instance, derivatives of isoxazole have demonstrated significant growth inhibitory effects against a range of human cancer cell lines, including those of the breast, colon, and lung. Similarly, nitrofuran-containing compounds have been investigated for their anticancer potential, often linked to their ability to generate reactive oxygen species (ROS) under hypoxic conditions found in solid tumors.
To illustrate the potential activity spectrum, the following table presents hypothetical IC50 values for This compound against common cancer cell lines, based on activities observed for similar compounds.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 15.5 |
| HepG2 | Liver Cancer | 22.1 |
| A549 | Lung Cancer | 18.7 |
| MCF-7 | Breast Cancer | 25.3 |
Note: The data in this table is illustrative and based on the activities of structurally similar compounds. Specific experimental data for this compound is required for confirmation.
Enzyme Inhibition Studies
The inhibitory potential of This compound against various enzymes is a key area of investigation. Compounds containing isoxazole and nitrofuran rings have been reported to inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).
| Enzyme Target | Biological Pathway | Potential Inhibition |
| Cyclooxygenase-2 (COX-2) | Inflammation, Cancer | Moderate |
| 5-Lipoxygenase (5-LOX) | Inflammation | Possible |
Note: This table represents potential activities based on the chemical structure. Experimental validation is necessary to confirm these inhibitory effects.
Cellular Cytotoxicity Studies in In Vitro Models (for selectivity assessment, not safety profile)
A crucial aspect of anticancer drug development is the selective cytotoxicity of a compound towards cancer cells over normal, healthy cells. While comprehensive studies on the selectivity of This compound are yet to be published, the general mechanism of action of nitrofuran derivatives offers a basis for potential selectivity. The hypoxic environment characteristic of many tumors can enhance the activation of nitro compounds, leading to localized cytotoxicity.
To assess selectivity, the cytotoxic effects on both cancerous and non-cancerous cell lines would be compared. A hypothetical selectivity index (SI) can be calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line. A higher SI value indicates greater selectivity.
| Cell Line | Cell Type | Hypothetical IC50 (µM) | Selectivity Index (SI) vs. Normal Fibroblasts |
| HeLa | Cancer (Cervical) | 15.5 | 3.2 |
| Normal Human Fibroblasts | Normal | 50.0 | - |
Note: The presented data is for illustrative purposes. Rigorous experimental testing is required to determine the actual selectivity profile of the compound.
Elucidation of Molecular Mechanisms of Action
Role of Nitroreductases in Activation of the Nitrofuran Moiety
The biological activity of many nitrofuran derivatives is intrinsically linked to the reductive activation of the nitro group by nitroreductase enzymes. espublisher.com These enzymes, present in both prokaryotic and eukaryotic cells, can reduce the 5-nitro group of the furan (B31954) ring to generate highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. nih.gov
This bioactivation is often more efficient under hypoxic conditions, which are prevalent in the microenvironment of solid tumors. The resulting reactive species are capable of inducing cellular damage through various mechanisms, including DNA strand breakage and oxidative stress, ultimately leading to cell death. nih.gov Therefore, the presence and activity of nitroreductases within cancer cells are critical determinants of the efficacy of This compound .
Identification of Potential Cellular and Molecular Targets
The reactive intermediates generated from the nitroreductase-mediated activation of the nitrofuran moiety can interact with a multitude of cellular and molecular targets. espublisher.com While specific targets for This compound have not been definitively identified, based on the known mechanisms of similar compounds, potential targets include:
DNA: The electrophilic intermediates can form adducts with DNA bases, leading to mutations and strand breaks, thereby activating apoptotic pathways.
Proteins: Critical cellular proteins, including enzymes involved in DNA replication and repair, can be inactivated through covalent modification by the reactive metabolites.
Cellular Thiols: The reactive species can deplete cellular antioxidant defenses, such as glutathione, leading to an increase in oxidative stress and subsequent cell damage.
Further research, including molecular docking studies and proteomic analyses, is necessary to precisely identify the direct molecular targets of the activated form of This compound and to fully elucidate its mechanism of action.
Biochemical Pathways of this compound Remain Uncharacterized
The specific biochemical pathways directly affected by the chemical compound this compound have not been elucidated in publicly available scientific literature. While the broader class of 5-nitrofurans, to which this compound belongs, has a generally understood mechanism of action, detailed studies on this specific molecule are lacking.
The antimicrobial activity of 5-nitrofuran compounds is known to be dependent on the enzymatic reduction of their nitro group by bacterial nitroreductases. This process generates highly reactive electrophilic intermediates and free radicals. These reactive species are understood to subsequently cause widespread, nonspecific damage to bacterial cells by reacting with various macromolecules. This can include the inhibition of enzymes crucial for the synthesis of DNA, RNA, and proteins, as well as interference with metabolic processes such as the citric acid cycle.
However, research pinpointing the precise downstream biochemical cascades and specific molecular targets that are disrupted by this compound is not available. Scientific investigations into this particular derivative have not yet been published, leaving a gap in the understanding of its specific interactions within a biological system. Therefore, no data tables or detailed research findings on the specific biochemical pathways affected by this compound can be provided at this time.
Structure Activity Relationship Sar Studies of 3 5 Nitrofuran 2 Yl Isoxazol 5 Amine and Its Analogues
Impact of Substitutions on the Isoxazole (B147169) Ring on Biological Activity
Research on various isoxazole-containing compounds has demonstrated that specific substitutions can enhance biological activity. For instance, in some series of isoxazole derivatives, the presence of methoxy, dimethyl amino, and bromine groups on a phenyl ring attached to the C-5 position, and nitro or chlorine groups on a phenyl ring at the C-3 position, has been shown to enhance antibacterial activity. ijpca.org The introduction of a thiophene (B33073) moiety to an isoxazole ring has also been noted to increase antimicrobial effects. nih.gov
In a study of 5-nitrofuran-isoxazole analogues designed as anti-trypanosomal agents, the structure-activity relationship was analyzed based on electronic and physicochemical parameters. researchgate.net The findings revealed that the presence of an electrophile near the isoxazole core could be beneficial for activity. researchgate.net One of the most potent compounds in this series, analog 7s , which featured a trifluoromethyl group, exhibited an IC50 value of 40 nM against Trypanosoma cruzi amastigotes. researchgate.net This highlights the significant impact that electron-withdrawing substituents on the isoxazole moiety can have on biological potency.
| Compound Analogue | Substitution on Isoxazole Moiety | Biological Activity (IC50) | Reference |
|---|---|---|---|
| Analogue 7s | Trifluoromethyl group | 40 nM | researchgate.net |
| General Observation | Presence of an electrophile | Enhanced activity | researchgate.net |
| General Observation | Thiophene moiety | Increased antimicrobial activity | nih.gov |
Influence of Modifications on the Nitrofuran Ring
The 5-nitrofuran moiety is a well-established "warhead" in many antimicrobial agents. nih.gov Its biological activity is intrinsically linked to the presence of the nitro group at the C5 position of the furan (B31954) ring. nih.gov This group is typically reduced by microbial nitroreductases to form reactive radical species that are toxic to the pathogen. nih.govnih.govmdpi.com Consequently, modifications to this part of the molecule are critical.
The primary mechanism of action involves the reduction of the nitro group by bacterial nitroreductases, such as NfsA and NfsB in E. coli, to produce cytotoxic derivatives. nih.gov Therefore, the 5-nitro group is generally considered essential for activity, and its removal or replacement often leads to a significant loss of potency.
While the nitro group is crucial, late-stage functionalization of other positions on the nitrofuran scaffold can be a viable strategy to optimize lead compounds. nih.govrsc.org Modifications such as hydroxylation, methylation, azidination, and cyanation have been explored. nih.govrsc.org For instance, in a study on modifying existing nitrofuran drugs like Furazolidone (FZD) and Nitrofurantoin (B1679001) (NFT), adding a methyl group to NFT resulted in a compound with twofold superior efficacy against E. coli. nih.gov This demonstrates that even small modifications can have a significant impact, potentially improving protein-binding ability or pharmacokinetic properties without altering the fundamental mechanism of action. nih.gov
| Parent Compound | Modification | Effect on Activity (vs. Parent) | Reference |
|---|---|---|---|
| Nitrofurantoin (NFT) | Addition of a methyl group | 2-fold increase in anti-E. coli activity | nih.gov |
| General Nitrofuran Scaffold | Removal/replacement of 5-nitro group | Significant loss of potency | nih.gov |
Role of Linker Moieties (if applicable in derivatives)
In hybrid molecules like 3-(5-Nitrofuran-2-yl)isoxazol-5-amine, the way the two core heterocyclic rings are connected, or how the entire structure is linked to other scaffolds, can be pivotal. The side chain at the C2 position of the furan ring often serves as this linker and plays a defining role in the molecule's selectivity and interaction with its biological target. nih.gov
The nature, length, and flexibility of the linker can influence how well the "warhead" (the nitrofuran moiety) is presented to its activating enzyme (nitroreductase) and its ultimate cellular target. nih.gov In the design of benzopyran-4-one-isoxazole hybrids, various linkers were conceived to conjugate the two scaffolds, with the hypothesis that their fusion could lead to compounds with enhanced biological activity. mdpi.com Similarly, in a series of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines, the tetrahydropyrazolopyridine scaffold was combined with the nitrofuran warhead, and the results confirmed the benefit of this hybrid approach. nih.gov The study found that the N-linked aliphatic substituent on the pyrazolopyridine scaffold (acting as part of the broader molecular structure) was crucial; imbalanced interaction potential in this region was linked to a loss of activity. nih.gov
Positional Isomerism and Stereochemical Effects on Activity
The spatial arrangement of atoms and functional groups within a molecule can have a profound effect on its biological activity. This includes both positional isomerism (different placement of substituents on a ring) and stereoisomerism (different three-dimensional arrangements).
Positional Isomerism: The relative positions of the nitrofuran and amine groups on the isoxazole ring are critical. In this compound, the nitrofuran is at position 3 and the amine at position 5. Altering this arrangement, for example to a 5-(5-Nitrofuran-2-yl)isoxazol-3-amine isomer, would change the molecule's geometry and electronic distribution, likely leading to different interactions with biological targets. Studies on other heterocyclic systems have shown that positional isomers can have vastly different crystal packing, molecular geometry, and biological activities. mdpi.com For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, SAR studies explored various substituents at different positions, revealing that specific placements were key for anti-mycobacterial activity. mdpi.com
Stereochemistry: Chirality can be a critical determinant of drug action, affecting target binding, metabolism, and transport. nih.gov For many classes of compounds, stereochemistry is the primary driver of potency. nih.gov If chiral centers are introduced into analogues of this compound, it is highly probable that the biological activity will be stereospecific. A study on the isomers of 3-Br-acivicin, an isoxazole-containing natural product, found that only the (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This suggested that their uptake into the cell might be mediated by a stereospecific L-amino acid transport system. nih.gov This illustrates that even for derivatives, recognition by transport proteins and binding to target enzymes can be highly dependent on the correct stereochemical configuration. nih.gov
Pharmacophore Development and Design Principles
A pharmacophore model identifies the essential structural features responsible for a molecule's biological activity. For the this compound class, a successful pharmacophore model would integrate key features from both the nitrofuran and isoxazole moieties. eurekaselect.com
Based on extensive research into related compounds, several design principles emerge:
The Nitro Group as a Hydrogen Bond Acceptor: The 5-nitro group is a critical pharmacophoric feature, not only for its role as a reducible "warhead" but also as a potent hydrogen bond acceptor. researchgate.netnih.gov Pharmacophore models for other nitroaromatic drugs, like nitroimidazoles, consistently highlight the importance of the nitro group for activity. nih.gov
Aromatic/Heterocyclic Core: The linked furan and isoxazole rings form a relatively planar, aromatic system that facilitates interactions with target sites, often through π-π stacking or hydrophobic interactions. The isoxazole scaffold itself is a key pharmacophore in numerous clinically used drugs. mdpi.comeurekaselect.com
Hydrogen Bond Donors/Acceptors: The amine group at the 5-position of the isoxazole ring provides a crucial hydrogen bond donor site. The oxygen and nitrogen atoms within the isoxazole and furan rings also act as hydrogen bond acceptors. nih.gov The spatial arrangement of these features is vital for specific target recognition.
Distal Substituents for Selectivity: The side chain at the C2 position of the furan and substituents on the isoxazole ring define the molecule's selectivity. nih.gov By modifying these positions, it is possible to fine-tune the compound's interaction with the ligand-binding pocket of a specific target enzyme, thereby enhancing potency and reducing off-target effects. nih.gov
The combination of a nitrofuran "warhead" with a versatile scaffold like isoxazole provides a promising starting point for developing new therapeutic agents, particularly antimicrobials. nih.gov The design principle involves using the nitrofuran for its established mechanism while tailoring the rest of the molecule to optimize target selectivity, binding affinity, and pharmacokinetic properties. nih.govnih.gov
Advanced Research Applications and Potential As Chemical Probes
Use as Building Blocks in Complex Molecule Synthesis
The 3-(5-Nitrofuran-2-yl)isoxazol-5-amine scaffold serves as a valuable starting point for the synthesis of more complex molecules. The primary amine group on the isoxazole (B147169) ring is a key functional handle for derivatization, allowing for the construction of a diverse library of compounds through reactions such as acylation, alkylation, and condensation.
Researchers have utilized similar isoxazole amine cores to build larger, more elaborate structures. For instance, novel series of 3-[(3-phenyl-isoxazol-5-yl)amino] substituted 4(3H)-quinazolinone derivatives have been synthesized, demonstrating how the amine can be incorporated into another heterocyclic system. nih.gov This approach, known as molecular hybridization, involves combining two or more pharmacophoric units to create a single molecule with potentially enhanced or multiple biological activities. Following this strategy, the amine of this compound can be reacted with appropriate precursors to generate complex fused heterocyclic systems.
Furthermore, the isoxazole ring itself, coupled with the nitrofuran moiety, provides a stable and rigid core upon which to build. The synthesis of various 5-nitrofuran-isoxazole analogs highlights the chemical tractability of this scaffold. researchgate.netresearchgate.net By modifying the substituents on either the nitrofuran or isoxazole rings, chemists can systematically alter the steric and electronic properties of the resulting molecules to achieve desired characteristics. This modular approach is fundamental in medicinal chemistry for lead optimization and the development of structure-activity relationships (SAR).
The synthesis of hybrid molecules, such as 5-nitrofuran-isatin hybrids, further illustrates the utility of nitrofuran-containing building blocks in creating novel chemical entities with potential therapeutic applications. scispace.comresearchgate.net This strategy combines the established bioactivity of the nitrofuran "warhead" with other privileged scaffolds like isatin (B1672199) to explore new chemical space. scispace.comresearchgate.netnih.gov
Table 1: Examples of Synthetic Strategies Utilizing Isoxazole and Nitrofuran Scaffolds
| Starting Scaffold Type | Reaction Type | Resulting Complex Molecule | Reference |
| 3-Aminoisoxazole (B106053) | Condensation | Imidazo[1,2-a]pyridines and Indoles | nih.gov |
| Phenyl-aminoisoxazole | Cyclization | 4(3H)-Quinazolinone derivatives | nih.gov |
| 5-Nitrofuran | Condensation | 5-Nitrofuran-isatin hybrids | scispace.comresearchgate.net |
| 3-Formylchromone | Multi-step synthesis | Triazole-isoxazole hybrids | mdpi.com |
Development of Fluorescent or Radiotracer Analogues
The development of molecular imaging agents is crucial for visualizing and understanding biological processes at the molecular level. The this compound structure is amenable to modification for the creation of fluorescent probes or radiotracers for techniques like Positron Emission Tomography (PET).
Fluorescent Analogues: To create a fluorescent analogue, a fluorophore can be chemically conjugated to the core scaffold. The amine group provides a convenient attachment point for reaction with fluorophores containing amine-reactive functional groups (e.g., isothiocyanates, succinimidyl esters). Alternatively, synthetic strategies can be employed to build a fluorescent moiety directly onto the isoxazole or an appended part of the molecule. The goal is to create a probe where a change in the local environment or a specific biochemical reaction (like the reduction of the nitro group) leads to a detectable change in fluorescence (e.g., "turn-on" or "turn-off" response). rsc.org Studies on other isoxazole derivatives have demonstrated their potential to be incorporated into fluorescent tags for imaging applications. nih.gov The design of such probes often involves linking a recognition moiety (in this case, the nitrofuran-isoxazole) to a fluorescent reporter. ccspublishing.org.cn
Radiotracer Analogues: For PET imaging, a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), must be incorporated into the molecule. osti.govnih.gov This can be achieved by synthesizing a precursor molecule that can be readily radiolabeled in the final step. For this compound, several strategies could be envisioned:
¹⁸F-Labeling: A common method is nucleophilic substitution with [¹⁸F]fluoride. A precursor could be designed with a suitable leaving group (e.g., tosylate, mesylate, or a nitro group on an aromatic ring) at a position that does not interfere with biological activity.
¹¹C-Labeling: The amine group could be methylated using [¹¹C]methyl iodide or [¹¹C]methyl triflate, a standard method for introducing a ¹¹C label. nih.gov
The development of such radiotracers would enable non-invasive, in vivo studies of the compound's distribution, target engagement, and pharmacokinetics, providing invaluable data for drug development and diagnostics. mdanderson.org
Application as Molecular Probes for Biological Target Identification
A key application of this compound derivatives is as molecular probes to identify and study their biological targets. The 5-nitrofuran moiety is a well-known substrate for nitroreductase (NTR) enzymes, which are overexpressed in various bacteria and under hypoxic conditions in tumor cells. nih.govnih.govnwpu.edu.cn
The mechanism of action for nitrofuran compounds involves the enzymatic reduction of the nitro group by NTRs in the presence of cofactors like NADH or NADPH. nih.gov This reduction generates highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, and ultimately free radicals that can covalently modify and damage cellular macromolecules, leading to cytotoxicity. nih.gov
This bioactivation process can be harnessed to design "turn-on" fluorescent probes. In a typical design, a fluorophore is quenched by the presence of the nitroaromatic group through a process like photoinduced electron transfer (PET). ccspublishing.org.cn When the nitro group is reduced by a target NTR enzyme, the quenching effect is eliminated, leading to a significant increase in fluorescence. rsc.orgnih.gov
By modifying the this compound scaffold with a suitable fluorophore, researchers can create probes to:
Detect NTR activity: Such probes can be used to screen for NTR activity in different cell lines or tissues. nih.gov
Image hypoxic cells: Since NTR is upregulated in hypoxic tumor environments, these probes can be used to visualize and identify hypoxic regions within tumors. rsc.orgnih.gov
Identify target proteins: By incorporating a photo-activatable cross-linking group or a terminal alkyne for click chemistry, these probes could be used in activity-based protein profiling (ABPP) experiments to covalently label and subsequently identify the specific NTR enzymes or other proteins that interact with the compound.
Table 2: Mechanism of a Nitroreductase-Activated Fluorescent Probe
| Probe State | Chemical Feature | Fluorescence | Mechanism | Reference |
| "Off" State | Intact 5-Nitrofuran group | Quenched (Low) | The electron-withdrawing nitro group quenches the attached fluorophore. | ccspublishing.org.cn |
| "On" State | Reduced Amino/Hydroxylamine group | Emitted (High) | Enzymatic reduction by Nitroreductase (NTR) eliminates the quenching effect, releasing the fluorophore. | rsc.orgnih.gov |
Design of Novel Multi-Targeting Scaffolds
Chronic and complex diseases often involve multiple biological pathways, creating a demand for drugs that can modulate more than one target simultaneously. The concept of multi-target drugs aims to improve efficacy and overcome drug resistance. The this compound scaffold is a promising platform for the design of such multi-targeting agents. nih.gov
The strategy involves creating hybrid molecules where the nitrofuran-isoxazole core is covalently linked to another pharmacophore known to interact with a different biological target. scispace.com The amine functionality is an ideal linker point for this purpose. For example, one could conjugate the scaffold to:
A kinase inhibitor: Many isoxazole-containing compounds have been investigated as kinase inhibitors. By linking the nitrofuran-isoxazole moiety to a known kinase-binding scaffold, a dual-action compound could be created that combines the reductive stress mechanism of the nitrofuran with the signaling pathway inhibition of the kinase inhibitor.
An anti-inflammatory agent: The isoxazole nucleus is present in some anti-inflammatory drugs. A hybrid molecule could target both infectious pathogens (via the nitrofuran) and the associated inflammation.
Another antibacterial/antiparasitic agent: Combining the nitrofuran-isoxazole with a molecule that has a different mechanism of action (e.g., a beta-lactam or a quinolone) could result in a synergistic effect and a broader spectrum of activity, potentially overcoming resistance mechanisms.
This molecular hybridization approach has been explored by synthesizing benzofuran-isoxazole hybrids and nitrofuran-isatin hybrids, demonstrating the feasibility of creating chimeric molecules with the potential for multi-target engagement. scispace.comnih.gov The design of these scaffolds requires careful consideration of the linker length and composition to ensure that both pharmacophores can adopt the correct conformation to interact with their respective targets.
Future Research Directions and Challenges
Exploration of Novel Synthetic Methodologies
The efficient and versatile synthesis of 3-(5-Nitrofuran-2-yl)isoxazol-5-amine is paramount for its further investigation. While general methods for the synthesis of isoxazoles and the introduction of nitrofuran groups exist, the development of novel, streamlined, and high-yielding synthetic routes for this specific scaffold is a key area of future research.
Current synthetic strategies for isoxazoles often involve [3+2] cycloaddition reactions. nih.gov For 5-aminoisoxazoles, a direct method involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine (B1172632). researchgate.net The synthesis of 5-nitrofuran-containing isoxazoles has also been reported, often involving the reaction of a 5-nitrofuran-2-carbaldehyde derivative. researchgate.netresearchgate.net
Future research should focus on:
Green Chemistry Approaches: Developing synthetic methods that utilize environmentally benign solvents and reagents, and minimize waste generation.
Catalytic Methods: Exploring the use of transition metal catalysts to improve reaction efficiency and regioselectivity. rsc.org
Flow Chemistry: Investigating the use of continuous flow reactors for safer and more scalable synthesis, particularly when dealing with potentially energetic nitro compounds.
Deeper Mechanistic Understanding of Biological Activities
A thorough understanding of how this compound exerts its biological effects is crucial for its rational development. The biological activity of nitrofurans is generally attributed to the reduction of the nitro group by bacterial nitroreductases to form reactive intermediates that can damage cellular macromolecules, including DNA. nih.govpatsnap.com These reactive species can inhibit DNA, RNA, and protein synthesis. nih.gov
Future mechanistic studies should aim to:
Identify the specific nitroreductases responsible for the activation of this compound in different microorganisms.
Characterize the reactive intermediates formed upon reduction of the nitro group.
Elucidate the precise molecular targets of these intermediates and the nature of the damage they inflict.
Investigate potential synergistic or antagonistic effects arising from the combination of the nitrofuran and isoxazole (B147169) moieties.
Identification of New Biological Targets
While the primary mechanism of nitrofurans is believed to involve nitroreductase activation, it is possible that this compound and its analogs may interact with other biological targets. The isoxazole ring is a versatile scaffold found in numerous biologically active compounds with a wide range of activities. rsc.orgnih.govnih.gov
Future research should focus on:
Target-based screening: Testing the compound against a panel of known and novel biological targets, such as enzymes and receptors involved in microbial pathogenesis or cancer progression.
Phenotypic screening: Utilizing high-throughput screening of cell-based assays to identify unexpected biological activities.
Proteomics and metabolomics approaches: Analyzing changes in protein expression and metabolite profiles in cells treated with the compound to identify affected pathways and potential targets.
Exploration of non-antimicrobial activities: Investigating potential anticancer, anti-inflammatory, or other therapeutic applications, given the broad biological activities associated with isoxazole derivatives. nih.gov
Advanced Computational Studies for Rational Design
Computational modeling can play a significant role in accelerating the discovery and optimization of new derivatives of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide valuable insights into the structural requirements for biological activity. nih.gov
Future computational efforts should include:
Development of robust QSAR models: To predict the biological activity of new analogs based on their physicochemical properties. researchgate.net
Molecular docking studies: To predict the binding modes of the compound and its analogs with potential biological targets, such as nitroreductases. mdpi.comnih.gov
Molecular dynamics simulations: To study the dynamic behavior of the compound-target complexes and to estimate binding free energies.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: To assess the drug-like properties of new analogs early in the design process.
Development of Diverse Analogue Libraries for Broad-Spectrum Research
The synthesis and screening of diverse analogue libraries are essential for exploring the full therapeutic potential of the this compound scaffold. Modifications to both the nitrofuran and isoxazole rings, as well as the amine substituent, can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov
The development of analogue libraries should involve:
Substitution on the isoxazole and furan (B31954) rings: Introducing various substituents to probe structure-activity relationships.
Modification of the amine group: Converting the amine into amides, sulfonamides, or other functional groups to modulate the compound's properties.
Bioisosteric replacement: Replacing the nitrofuran or isoxazole rings with other heterocycles to explore new chemical space.
Screening against a broad panel of pathogens: Including multidrug-resistant strains to identify compounds with a wide spectrum of activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
